

# Spectroscopic Profile of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylcyclobutanecarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylcyclobutanecarboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document details the available spectral data, outlines the experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this compound.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-phenylcyclobutanecarboxylic acid**. Due to the limited availability of experimentally derived public data, predicted values from computational models are included and are explicitly noted.

Table 1: Mass Spectrometry Data

| Parameter         | Value  | Source          |
|-------------------|--|-----------------|
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> O <sub>2</sub> | PubChem[1]      |
| Molecular Weight  | 176.21 g/mol                                   | PubChem[1]      |
| Exact Mass        | 176.083729621 Da                               | PubChem[1]      |
| LC-MS (ESI+) m/z  | 177.4 [M+H] <sup>+</sup>                       | ChemicalBook[2] |

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data

Note: Experimental data for <sup>1</sup>H NMR chemical shifts were not publicly available. The following are predicted values.

| Chemical Shift (ppm) | Multiplicity    | Assignment                     |
|----------------------|-----------------|--------------------------------|
| ~12.0                | Singlet (broad) | -COOH                          |
| ~7.4 - 7.2           | Multiplet       | Aromatic protons               |
| ~2.8 - 2.6           | Multiplet       | Cyclobutane -CH <sub>2</sub> - |
| ~2.2 - 2.0           | Multiplet       | Cyclobutane -CH <sub>2</sub> - |
| ~1.9 - 1.7           | Multiplet       | Cyclobutane -CH <sub>2</sub> - |

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data

Note: Experimental data for <sup>13</sup>C NMR chemical shifts were not publicly available. The following are predicted values.

| Chemical Shift (ppm) | Assignment                  |
|----------------------|-----------------------------|
| ~180                 | -COOH                       |
| ~145                 | Aromatic C (quaternary)     |
| ~128                 | Aromatic CH                 |
| ~127                 | Aromatic CH                 |
| ~126                 | Aromatic CH                 |
| ~55                  | Cyclobutane C (quaternary)  |
| ~35                  | Cyclobutane CH <sub>2</sub> |
| ~18                  | Cyclobutane CH <sub>2</sub> |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Experimental data for IR absorption frequencies were not publicly available. The following are predicted values based on typical absorptions for carboxylic acids.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

| Wavenumber (cm <sup>-1</sup> ) | Intensity      | Assignment                          |
|--------------------------------|----------------|-------------------------------------|
| 3300 - 2500                    | Broad, Strong  | O-H stretch (carboxylic acid dimer) |
| 3100 - 3000                    | Medium         | C-H stretch (aromatic)              |
| 3000 - 2850                    | Medium         | C-H stretch (aliphatic)             |
| 1710 - 1680                    | Strong         | C=O stretch (carboxylic acid dimer) |
| 1600 - 1450                    | Medium to Weak | C=C stretch (aromatic)              |
| 1450 - 1300                    | Medium         | C-H bend (aliphatic)                |
| 1320 - 1210                    | Medium         | C-O stretch                         |
| 950 - 910                      | Broad, Medium  | O-H bend                            |

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of solid aromatic carboxylic acids and can be adapted for **1-phenylcyclobutanecarboxylic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **1-phenylcyclobutanecarboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

$^1\text{H}$  NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

$^{13}\text{C}$  NMR Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.

- Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid **1-phenylcyclobutanecarboxylic acid** onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Acquire the FTIR spectrum, typically over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.<sup>[7][8]</sup>

## Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of the compound.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

#### Sample Preparation:

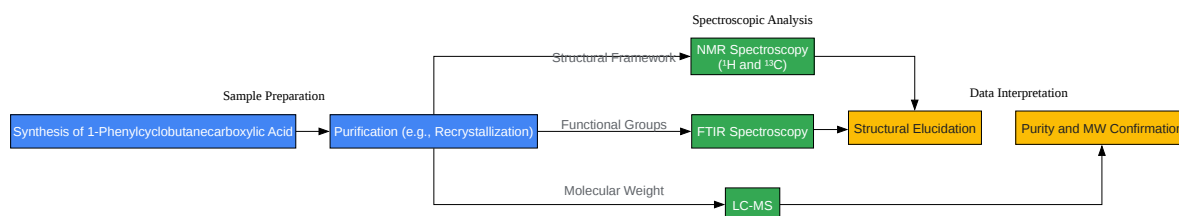
- Prepare a stock solution of **1-phenylcyclobutanecarboxylic acid** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

#### LC-MS Analysis:

- LC Conditions:
  - Column: A C18 reverse-phase column is typically used.
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. For example, a gradient from 10% B to 90% B over 6 minutes.[\[2\]](#)
  - Flow Rate: 0.5 mL/min.
  - Injection Volume: 5-10 µL.
- MS Conditions (ESI Positive Mode):
  - Ion Source: Electrospray Ionization (ESI).
  - Polarity: Positive.
  - Scan Range: m/z 50-500.
  - Capillary Voltage: 3-4 kV.
  - Drying Gas Temperature: 300-350 °C.

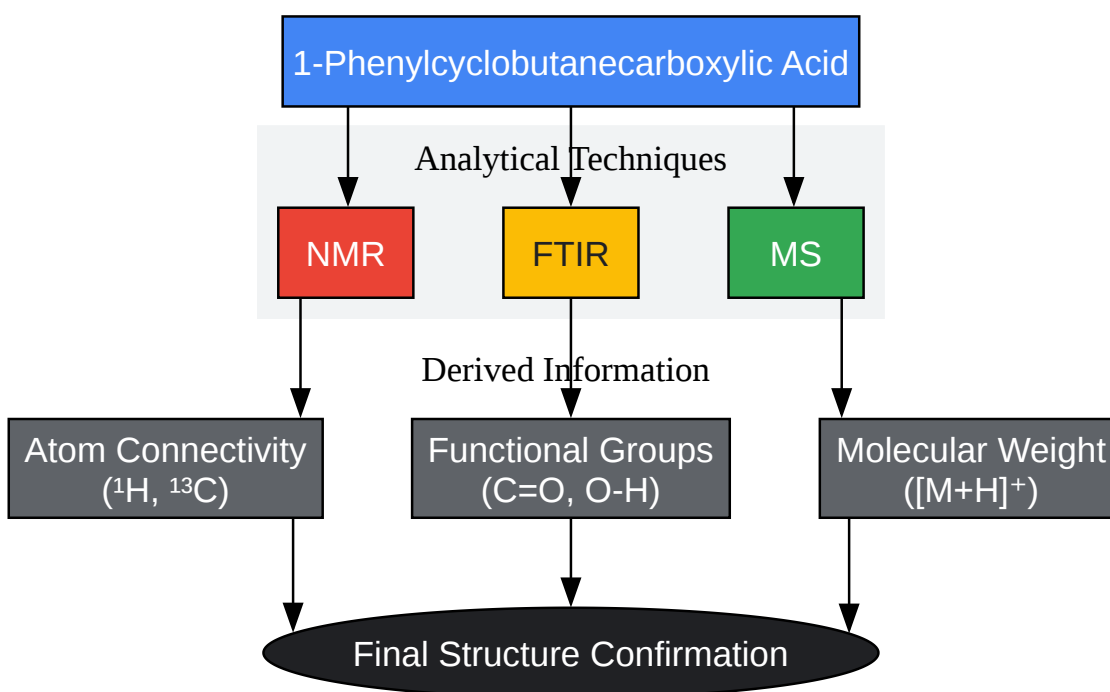
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-phenylcyclobutanecarboxylic acid**.



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Caption: Workflow for the spectroscopic analysis of **1-phenylcyclobutanecarboxylic acid**.



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Caption: Relationship between spectroscopic techniques and derived structural information.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361853#spectroscopic-data-for-1-phenylcyclobutanecarboxylic-acid>]

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